Cas no 1215963-60-2 (2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine)

2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
- 2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine
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- インチ: 1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2
- InChIKey: YNBXOLRBDZPWDW-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C3=CC=CN=C3)=C(N)N1C=CC=C2
2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-102353-0.1g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95.0% | 0.1g |
$142.0 | 2025-02-21 | |
Enamine | EN300-102353-1.0g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95.0% | 1.0g |
$407.0 | 2025-02-21 | |
Enamine | EN300-102353-10.0g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95.0% | 10.0g |
$1747.0 | 2025-02-21 | |
Enamine | EN300-102353-0.25g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95.0% | 0.25g |
$202.0 | 2025-02-21 | |
Enamine | EN300-102353-0.5g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95.0% | 0.5g |
$318.0 | 2025-02-21 | |
Enamine | EN300-102353-5g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95% | 5g |
$1179.0 | 2023-10-28 | |
1PlusChem | 1P019Z59-100mg |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95% | 100mg |
$193.00 | 2025-03-18 | |
1PlusChem | 1P019Z59-10g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95% | 10g |
$2222.00 | 2023-12-25 | |
1PlusChem | 1P019Z59-2.5g |
2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95% | 2.5g |
$922.00 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300784-500mg |
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine |
1215963-60-2 | 95% | 500mg |
¥8586.00 | 2024-08-09 |
2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amine 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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3. Caper tea
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
2-(Pyridin-3-yl)imidazo1,2-apyridin-3-amineに関する追加情報
Compound CAS No. 1215963-60-2: 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine
The compound CAS No. 1215963-60-2, also known as 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic aromatic compounds, which are widely studied due to their unique electronic properties and diverse applications.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery and material science. The presence of the pyridine ring in the structure of this compound adds to its stability and reactivity, making it a valuable candidate for further research. The nitrogen atoms in the rings contribute to its ability to form hydrogen bonds, which is crucial for its interactions with biological systems.
The synthesis of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have explored various methodologies to optimize the yield and purity of this compound, leveraging advancements in catalytic chemistry and green synthesis techniques.
In terms of applications, this compound has shown promise in the development of new pharmaceutical agents. Its ability to modulate key biological targets makes it a potential candidate for treating diseases such as cancer and neurodegenerative disorders. Additionally, its electronic properties make it a strong contender for use in organic electronics and optoelectronic devices.
The structural versatility of CAS No. 1215963-60-2 allows for further functionalization, enabling researchers to tailor its properties for specific applications. For instance, substituting different groups on the pyridine ring can significantly alter its solubility, stability, and reactivity, opening up new avenues for its utilization.
From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its safety and sustainability. Studies have shown that under certain conditions, this compound undergoes hydrolysis or photodegradation, which are critical factors in determining its environmental impact.
In conclusion, the compound CAS No. 1215963-60-2, or 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine, represents a significant advancement in heterocyclic chemistry with wide-ranging applications across multiple disciplines. Its unique structure and versatile properties make it a subject of continued research interest, paving the way for innovative solutions in medicine and materials science.
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